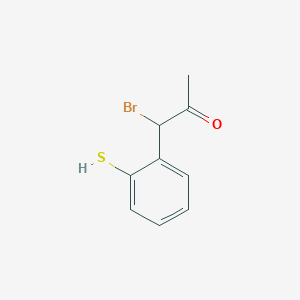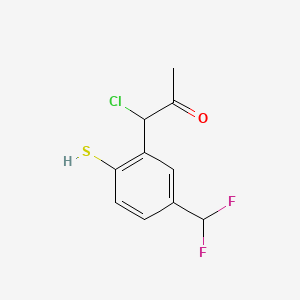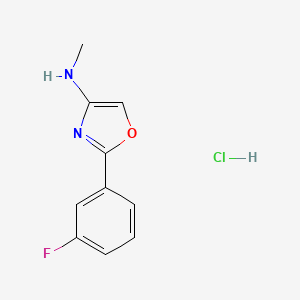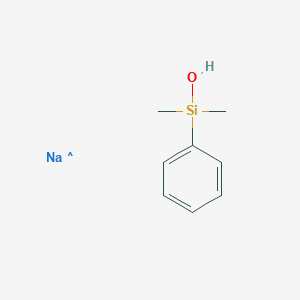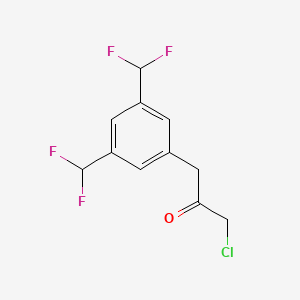
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(difluoromethyl)benzene and 3-chloropropanone as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 0-5°C to ensure optimal yield and purity.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) are used to facilitate the reaction. Additionally, reagents like trifluoromethylating agents may be employed to introduce the difluoromethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include difluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Bis(difluoromethyl)benzene: Lacks the chloropropanone moiety but shares the difluoromethyl-substituted phenyl ring.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains a thiourea moiety and trifluoromethyl groups, used as a catalyst in organic synthesis.
Uniqueness
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both difluoromethyl groups and a chloropropanone moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in the synthesis of various specialized compounds.
Properties
Molecular Formula |
C11H9ClF4O |
|---|---|
Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2 |
InChI Key |
BNFGUWFGACTJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


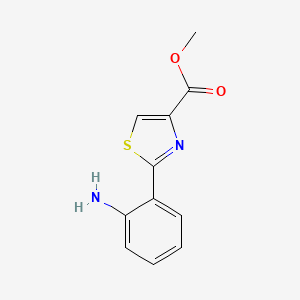

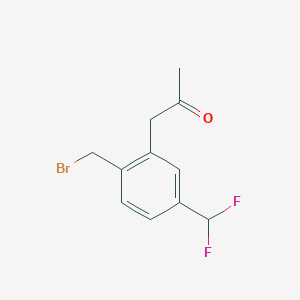

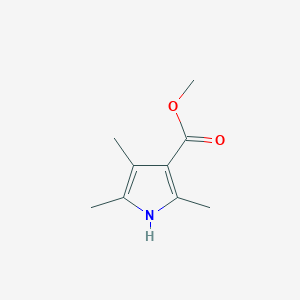
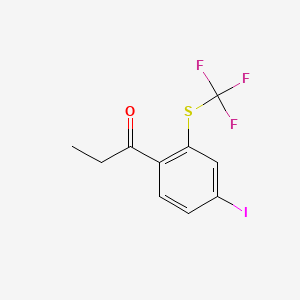

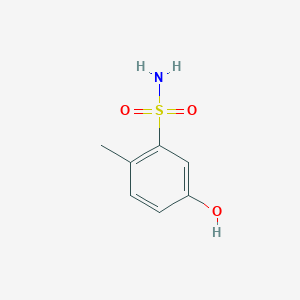
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
